molecular formula C5H6F3NO4S B2376403 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid CAS No. 1341041-91-5

1-Trifluoromethanesulfonylazetidine-3-carboxylic acid

Cat. No.: B2376403
CAS No.: 1341041-91-5
M. Wt: 233.16
InChI Key: PRXIELHKLNXPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Trifluoromethanesulfonylazetidine-3-carboxylic acid is a unique chemical compound characterized by its azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. The presence of the trifluoromethylsulfonyl group adds significant reactivity and versatility to the compound, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

1-(Trifluoromethylsulfonyl)azetidine-3-carboxylic acid is a versatile chemical compound used in scientific research. It is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the specific proteins or enzymes that the ADCs or PROTACs are designed to interact with.

Mode of Action

Instead, it serves as a bridge between the antibody or PROTAC and the drug molecule . The specific mode of action will therefore depend on the drug molecule that is attached to the linker.

Biochemical Pathways

The biochemical pathways affected by 1-(Trifluoromethylsulfonyl)azetidine-3-carboxylic acid will depend on the specific ADC or PROTAC it is part of . ADCs and PROTACs are designed to target specific proteins or enzymes, and the biochemical pathways they affect will be those in which the target protein or enzyme is involved.

Result of Action

The molecular and cellular effects of 1-(Trifluoromethylsulfonyl)azetidine-3-carboxylic acid are determined by the ADC or PROTAC it is part of . These effects can range from the inhibition of a specific enzyme to the induction of cell death, depending on the drug molecule attached to the linker.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethylsulfonyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the treatment of azetidine with catalytic amounts of gold complexes in the presence of specific reagents can lead to the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of simpler derivatives or the removal of the trifluoromethylsulfonyl group.

    Substitution: The azetidine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the azetidine ring .

Scientific Research Applications

1-Trifluoromethanesulfonylazetidine-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    Trifluoromethylsulfonyl aziridine: A three-membered ring analogue with similar reactivity.

    Trifluoromethylsulfonyl pyrrolidine: A five-membered ring analogue with distinct properties.

Uniqueness: 1-Trifluoromethanesulfonylazetidine-3-carboxylic acid stands out due to its four-membered ring structure combined with the trifluoromethylsulfonyl group. This combination imparts unique reactivity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

1-(trifluoromethylsulfonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO4S/c6-5(7,8)14(12,13)9-1-3(2-9)4(10)11/h3H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXIELHKLNXPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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